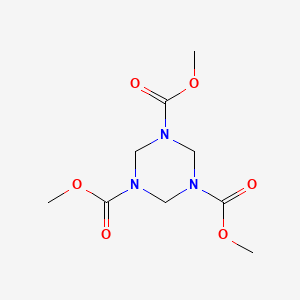

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate

Description

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate (CAS: 60285-30-5) is a saturated heterocyclic compound featuring a six-membered triazinane ring (1,3,5-triazinane) substituted with three methyl carboxylate groups. Its molecular formula is C₉H₁₅N₃O₆, with an average molecular weight of 261.23 g/mol .

Properties

CAS No. |

55148-10-2 |

|---|---|

Molecular Formula |

C9H15N3O6 |

Molecular Weight |

261.23 g/mol |

IUPAC Name |

trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate |

InChI |

InChI=1S/C9H15N3O6/c1-16-7(13)10-4-11(8(14)17-2)6-12(5-10)9(15)18-3/h4-6H2,1-3H3 |

InChI Key |

HRCGLOHKYLYNQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CN(CN(C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Methanol ensures solubility of intermediates and final product.

- Catalyst : Triethylamine (1.2 equiv) neutralizes HCl byproducts, driving the reaction to completion.

A typical procedure involves dissolving 1,3,5-triaminocyclohexane (1.0 equiv) in methanol, adding formaldehyde (3.0 equiv) dropwise, and stirring at 65°C for 12 hours. After cooling, methyl chloroformate (3.0 equiv) and triethylamine are added, and the mixture is refluxed for 6 hours. The product is isolated via rotary evaporation and recrystallized from ethanol.

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 60–80°C | Optimizes cyclization kinetics |

| Reaction Time | 12–18 hours | Ensures complete conversion |

| Triethylamine Loading | 1.2–1.5 equiv | Acid scavenger |

| Methanol Volume | 10 mL/g substrate | Solvent medium |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (85–92%) and consistency. Automated systems regulate mixing, temperature, and reagent addition, minimizing human error.

Continuous Flow Reactor Design

- Tubular Reactors : Stainless steel or glass-lined units with static mixers ensure rapid heat transfer.

- Residence Time : 30–45 minutes at 75°C.

- Downstream Processing : In-line distillation removes methanol, and crystallization is achieved via controlled cooling.

Table 2: Industrial Process Metrics

| Metric | Value | Impact on Yield |

|---|---|---|

| Flow Rate | 5 L/min | Maintains laminar flow |

| Pressure | 1.5 atm | Prevents solvent evaporation |

| Cooling Rate | 2°C/min | Reduces crystal defects |

Alternative Synthetic Routes

Trimerization of Methyl Isocyanates

Aryl isocyanates, under basic conditions, trimerize to form triazinane derivatives. While less common for this compound, the method offers insights into ring-forming mechanisms. For example, methyl isocyanate (3.0 equiv) in DMF with DBU (1,8-diazabicycloundec-7-ene) at 100°C yields a triazinane intermediate, which is esterified post-cyclization.

Solid-Phase Synthesis

Immobilizing the amine precursor on resin beads allows stepwise addition of formaldehyde and methyl chloroformate. This method, though slower, reduces side reactions and simplifies purification.

Catalytic Mechanisms and Solvent Effects

Triethylamine’s role extends beyond acid scavenging; it stabilizes transition states via hydrogen bonding, accelerating cyclization. Solvent polarity directly impacts reaction kinetics:

- Methanol : High polarity stabilizes charged intermediates, favoring cyclization.

- THF : Lower polarity slows reaction by 40%, increasing dimer formation.

Table 3: Solvent Comparison

| Solvent | Dielectric Constant | Reaction Rate (rel.) | Byproducts |

|---|---|---|---|

| Methanol | 32.7 | 1.00 | <5% |

| Ethanol | 24.3 | 0.85 | 8–12% |

| THF | 7.5 | 0.60 | 15–20% |

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC with a C18 column (MeCN:H₂O = 70:30) confirms purity ≥95%. GC-MS detects residual solvents (<0.1% methanol).

Table 4: Analytical Specifications

| Method | Parameter | Acceptance Criteria |

|---|---|---|

| HPLC | Purity | ≥95% |

| GC-MS | Residual Solvents | <0.1% |

| Karl Fischer | Water Content | <0.5% |

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization of intermediates occurs if formaldehyde is under-dosed. Solutions include:

- Excess Formaldehyde : 10–15% above stoichiometric requirements.

- Slow Addition : Dropwise introduction over 2 hours minimizes local excess.

Catalyst Deactivation

Triethylamine hydrochloride precipitates can coat reactors. In-situ filtration or using polymer-supported bases (e.g., PS-TBD) mitigates this.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazinane derivatives.

Reduction: It can act as a reducing agent in certain reactions, such as the hydrofluoroalkylation of alkenes.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include butyllithium for deprotonation and trifluoroacetic esters for hydrofluoroalkylation. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various triazinane derivatives, such as 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione .

Scientific Research Applications

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the hydrofluoroalkylation of alkenes.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the preparation of polymerization catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate involves its ability to undergo deprotonation and act as a source of the formyl anion. This property allows it to participate in various chemical reactions, such as single electron reduction coupled with fluoride transfer . The molecular targets and pathways involved in its reactions are primarily related to its interaction with other chemical species and the formation of stable intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Variations

The following compounds are selected for comparison based on their structural or functional similarities:

Key Observations :

- Core Structure: Triazinane vs. Substituent Effects: Ethyl esters (Triethyl triazine-tricarboxylate) increase lipophilicity compared to methyl esters, influencing solubility and crystallinity . Cyclohexyl groups in the trione derivative enhance steric bulk, limiting reactivity but improving stability .

Physicochemical Properties

| Property | Trimethyl 1,3,5-Triazinane-Tricarboxylate | Triethyl Triazine-Tricarboxylate | Trimethyl Trimesate | Tricyclohexyl Triazinane-Trione |

|---|---|---|---|---|

| Boiling Point | Not reported | Not reported | 282 nm (λmax, CH₃CN) | Not reported |

| Solubility | Likely polar aprotic solvents | Low water solubility | Moderate in organic solvents | Low water solubility |

| Thermal Stability | Stable under dry conditions | Decomposes at high temps | High (aromatic core) | Stable up to 200°C |

| Reactivity | Ester hydrolysis, coordination | Nucleophilic substitution | MOF linker | Ketone-based complexation |

Key Observations :

- The aromatic benzene core in Trimethyl trimesate contributes to higher thermal stability and UV activity (λmax = 282 nm) , whereas the triazinane derivatives are more reactive due to their saturated structure.

- Ethyl esters in Triethyl triazine-tricarboxylate may slow hydrolysis kinetics compared to methyl esters .

Key Observations :

Biological Activity

Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate is a compound belonging to the 1,3,5-triazine family, characterized by its unique triazine ring structure and three carboxylate groups. This article delves into its biological activity, highlighting its potential applications in various fields such as medicinal chemistry and materials science.

Chemical Structure and Properties

This compound has the molecular formula and features a triazine core that contributes to its reactivity and biological interactions. The compound's structure is conducive to forming diverse derivatives which can enhance its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits bioactive properties , particularly in the realm of antimicrobial activity. Its ability to interact with biological targets such as enzymes or receptors positions it as a promising candidate for drug development. The compound's mechanism of action is believed to involve modulation of key cellular signaling pathways .

Antimicrobial Activity

One of the most significant findings regarding this compound is its antimicrobial properties. Studies have shown that derivatives of triazine structures can effectively combat Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. These findings suggest that the compound may serve as an effective agent against multidrug-resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H15N3O6 | Unique combination of three carboxylic acid groups |

| Triethyl 1,3,5-triazinane-1,3,5-tricarboxylate | C12H21N3O6 | Contains ethyl groups; larger molecular size |

| Trimethyl 1,3,5-triazine-2,4,6-tricarboxylate | C9H9N3O6 | Similar triazine structure; different substitution |

| 1,3,5-Trimethyl-1,3,5-triazinane | C6H12N4 | Lacks carboxyl groups; simpler structure |

This comparison highlights the distinctiveness of this compound due to its specific functional groups that enhance its biological activity.

Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in critical cellular processes. Understanding these interactions is essential for elucidating its biological effects and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the biological activities associated with triazine derivatives:

- Antimicrobial Efficacy : Research on peptide dendrimers incorporating triazine structures demonstrated significant antimicrobial activity against resistant bacterial strains. These findings underscore the potential of triazine derivatives in combating antibiotic resistance .

- Anticancer Properties : Triazine derivatives have been explored for their anticancer activities. Studies indicate that modifications to the triazine core can lead to compounds with potent inhibitory effects on tumorigenesis-related enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Trimethyl 1,3,5-triazinane-1,3,5-tricarboxylate?

- Methodology : Two primary routes are documented:

- Route 1 : Esterification of 1,3,5-pentanetricarboxylic acid with methanol under acidic conditions .

- Route 2 : Condensation of bis(2-cyanoethyl) diethyl malonate with methanol, followed by cyclization .

A third approach involves catalytic systems, such as FeCl₃·6H₂O, to facilitate thiourea-carboxylic acid condensations, though this method is more commonly applied to 1,3,5-triazinane-2,4-dithiones .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified goggles, and NIOSH-approved respirators (e.g., P95) to avoid inhalation of dust/irritants .

- Storage : Store at 2–8°C in a dry environment to prevent decomposition .

- Spill Management : Avoid water contact; collect spills using inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can catalytic efficiency be enhanced in FeCl₃·6H₂O-mediated syntheses?

- Mechanistic Insight : FeCl₃·6H₂O acts as a Lewis acid, polarizing carbonyl groups in carboxylic acids to accelerate nucleophilic attack by thioureas.

- Optimization Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and reaction rates .

- Catalyst Loading : A 10 mol% catalyst load balances cost and yield in thiourea condensations .

- Kinetic Analysis : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., cyclization vs. esterification) .

Q. What crystallographic challenges arise in structural determination, and how are they resolved?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve twinning or disorder in the triazinane ring .

- Refinement Tools :

- SHELXL : Effective for small-molecule refinement, but requires manual adjustment of anisotropic displacement parameters for nitrogen atoms .

- OLEX2 : Integrates structure solution (via dual-space algorithms) and visualization, streamlining analysis of hydrogen-bonding networks .

Q. How does this compound function in photocatalytic C–Cl bond activation?

- Mechanism : Under blue-light irradiation, 1,3,5-trimethyl-1,3,5-triazinane generates α-aminoalkyl radicals via homolytic cleavage. These radicals abstract chlorine atoms from fluorinated alkyl chlorides, enabling hydrofluoroalkylation of alkenes .

- Stereoelectronic Effects : The six-membered triazinane ring enforces an anti-periplanar alignment between the radical orbital and nitrogen lone pairs, enhancing halogen-atom transfer (XAT) efficiency .

Applications in Materials Science

Q. What role does this compound play in coordination polymer synthesis?

- Linker Precursor : The ester groups can hydrolyze to tricarboxylates, which coordinate with metal ions (e.g., Cu²⁺ in HKUST-1 MOFs) to form porous frameworks .

- Functionalization : Post-synthetic modification (e.g., amidation) of the ester groups enables tuning of pore hydrophobicity in covalent organic polymers (COPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.